2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate
Overview
Description
2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is a heterocyclic aromatic compound that belongs to the imidazole family
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities . They are known to interact with various biological targets, including enzymes and receptors, leading to their diverse therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . This can result in a wide range of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their interactions with different biological targets . The downstream effects of these interactions can vary widely, depending on the specific pathways and targets involved .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary, depending on their specific structures .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These effects are likely the result of the compound’s interactions with its various targets .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate typically involves the cyclization of o-phenylenediamine with suitable aldehydes or ketones under acidic conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic reagents such as amines and thiols are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Diisopropylbenzimidazolium Bromide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-((1-Benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide: Another imidazole derivative with potential therapeutic applications.
Uniqueness
2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tetrafluoroborate counterion also enhances its solubility and stability in various solvents .
Properties
IUPAC Name |
2-ethyl-1,3-dimethylbenzimidazol-3-ium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N2.BF4/c1-4-11-12(2)9-7-5-6-8-10(9)13(11)3;2-1(3,4)5/h5-8H,4H2,1-3H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRAQDJPUXKWBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=[N+](C2=CC=CC=C2N1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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